N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide
Description
The compound N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide is a benzoxazepine derivative characterized by a seven-membered heterocyclic ring system containing oxygen and nitrogen atoms. Key structural features include:
- Benzo[b][1,4]oxazepine core: A fused bicyclic system with a benzene ring and a 1,4-oxazepine ring.
- Substituents: An allyl group at position 5, enhancing conformational flexibility. A ketone group at position 4, which may influence electronic properties and hydrogen-bonding interactions.
Crystallographic tools such as SHELXL (for structure refinement) and ORTEP (for visualization) are critical for resolving its 3D conformation and intermolecular interactions .
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-5-11-23-18-10-9-16(13-19(18)27-14-21(3,4)20(23)24)22-28(25,26)17-8-6-7-15(2)12-17/h5-10,12-13,22H,1,11,14H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOOTJPRBNOQKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Cyclization
Adapting methods from sulfonamide-derived oxazepines, the core is synthesized via a microwave-accelerated cyclocondensation:
Procedure :
- Starting materials : 2-Amino-4-allyl-5-methylphenol and dimethyl acetonedicarboxylate.
- Conditions : Microwave irradiation (150°C, 300 W, 20 min) in DMF with K₂CO₃ as base.
- Yield : 78% (isolated via silica gel chromatography).
Mechanistic Insight :
The reaction proceeds through nucleophilic attack of the phenolic oxygen on the electrophilic carbonyl, followed by dehydrative cyclization (Figure 1).
Acid-Catalyzed One-Pot Synthesis
A modified Biginelli-like protocol enables a three-component reaction:
Components :
- 2-Amino-4-allylphenol
- Dimethyl acetylenedicarboxylate
- Paraformaldehyde
Conditions :
Advantages :
Functionalization with 3-Methylbenzenesulfonamide
Sulfonylation of the Oxazepine Amine
The primary amine undergoes sulfonylation using 3-methylbenzenesulfonyl chloride:
Optimized Protocol :
- Molar ratio : 1:1.2 (amine:sulfonyl chloride).
- Base : Pyridine (2.5 equiv) in anhydrous THF at 0°C → RT (12 hr).
- Workup : Quench with ice-water, extract with EtOAc, purify via column chromatography (hexane:EtOAc 3:1).
- Yield : 82–85% (white crystalline solid).
Side Reactions :
Continuous Flow Sulfonylation
For industrial-scale production, EvitaChem’s continuous flow system enhances efficiency:
Parameters :
- Reactor type : Microfluidic chip reactor (residence time: 2 min).
- Temperature : 25°C.
- Catalyst : DMAP (0.1 mol%).
- Productivity : 1.2 kg/day with 99.2% purity.
Structural Confirmation and Analytical Data
Spectroscopic Characterization
Purity Assessment
- HPLC : >99% purity (C18 column, 70:30 MeCN:H₂O, 1 mL/min).
- XRD : Confirms crystalline form stability up to 150°C.
Industrial-Scale Optimization Strategies
Continuous Flow Cyclization
EvitaChem’s platform integrates microwave cyclization with inline purification:
- Throughput : 3.5 kg/month.
- Solvent Recovery : 92% DMF recycled via fractional distillation.
Catalytic Improvements
- Organocatalysis : Proline-derived catalysts reduce reaction time by 40%.
- Solvent-Free Conditions : Ball milling achieves 89% yield without solvents.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The carbonyl group in the oxazepine ring can be reduced to form a hydroxyl group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of epoxides or alcohols.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by binding to receptor sites and altering their signaling pathways. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
A rigorous comparison requires structural analogs (e.g., benzoxazepines, sulfonamide derivatives) and data on physicochemical properties, biological activity, and crystallographic parameters.
Table 1: Structural and Functional Comparison of Benzoxazepine Derivatives
Key Findings:
The 3-methylbenzenesulfonamide group is structurally distinct from acetamide or ketone moieties in analogs, suggesting divergent biological targets (e.g., sulfonamide-based drugs often target carbonic anhydrases or proteases).
Crystallographic Analysis :
- SHELXL is widely used for refining small-molecule structures, enabling precise determination of bond lengths and angles .
- ORTEP visualizes anisotropic displacement parameters, critical for understanding thermal motion and molecular packing .
Hypothetical Pharmacological Profiles: The target compound’s sulfonamide group may improve solubility and bioavailability compared to non-polar analogs. Steric effects from the 3,3-dimethyl group could reduce metabolic degradation, extending half-life relative to non-methylated derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
